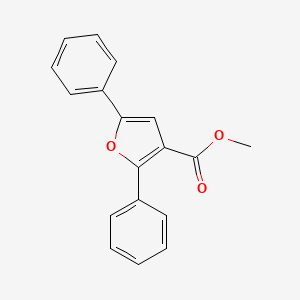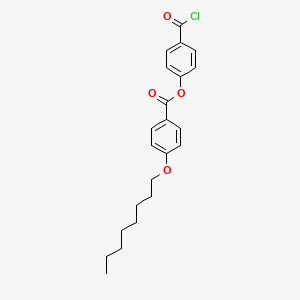![molecular formula C12H11Cl B14406987 7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 84039-00-9](/img/structure/B14406987.png)
7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Chloromethyl)bicyclo[441]undeca-1,3,5,7,9-pentaene is a chemical compound with a unique bicyclic structure It is part of the bicyclo[441]undeca-1,3,5,7,9-pentaene family, which is characterized by a system of conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the chloromethylation of bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene. This can be achieved through the reaction of bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a temperature range of 0-5°C to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chloromethylation process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce alcohols or ketones.
Aplicaciones Científicas De Investigación
7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of bicyclic compounds on biological systems, potentially leading to the development of new pharmaceuticals.
Industrial Applications: The compound may be used in the production of polymers or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The conjugated double bond system may also participate in electron transfer reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the chloromethyl group.
Methyl bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-11-carboxylate: A derivative with a carboxylate group.
Uniqueness
7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84039-00-9 |
|---|---|
Fórmula molecular |
C12H11Cl |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
2-(chloromethyl)bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H11Cl/c13-9-12-7-3-5-10-4-1-2-6-11(12)8-10/h1-7H,8-9H2 |
Clave InChI |
FTXXDYGODPYRLB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C1C(=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
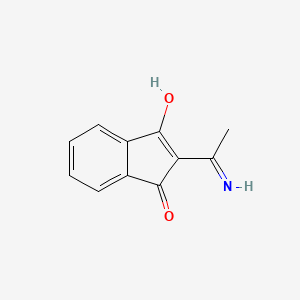
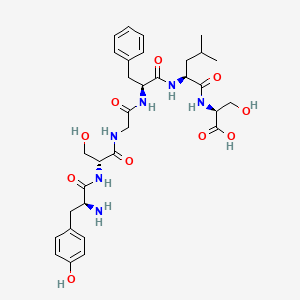
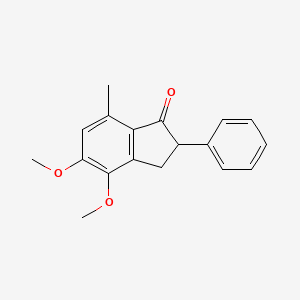
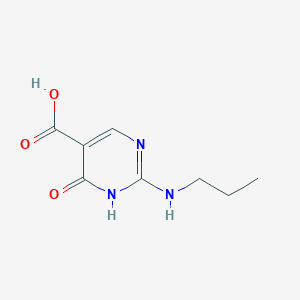
![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14406927.png)
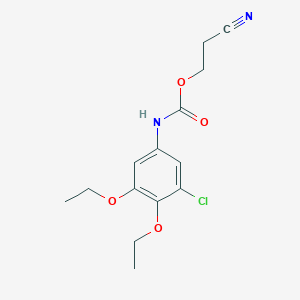
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)

![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)
